Cas no 2034540-33-3 (N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide)

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide is a specialized organic compound featuring a thiophene-based structure with a hydroxyalkyl and carboxamide functional group. Its unique molecular architecture, incorporating dual thiophene moieties, suggests potential utility in pharmaceutical and materials science applications. The presence of a hydroxyl group enhances solubility and reactivity, while the carboxamide linkage provides stability and versatility for further derivatization. This compound may serve as a key intermediate in the synthesis of bioactive molecules or functional materials, particularly in areas requiring tailored electronic or binding properties. Its structural features make it a candidate for research in medicinal chemistry or optoelectronic applications.
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide structure
2034540-33-3 structure
Product Name:N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide
CAS No:2034540-33-3
MF:C15H19NO2S2
MW:309.446861505508
CID:5352965
Update Time:2025-10-31

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide
    • N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methylthiophene-2-carboxamide
    • N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide
    • Inchi: 1S/C15H19NO2S2/c1-11-9-14(20-10-11)15(18)16-6-4-12(5-7-17)13-3-2-8-19-13/h2-3,8-10,12,17H,4-7H2,1H3,(H,16,18)
    • InChI Key: UVHXRGCECLOWGK-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CCO)CCNC(C1=CC(C)=CS1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 314
  • XLogP3: 3.1
  • Topological Polar Surface Area: 106

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Additional information on N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide

Research Briefing on N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide (CAS: 2034540-33-3)

In recent years, the compound N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide (CAS: 2034540-33-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic route to improve yield and purity, which is critical for its application in drug development. The compound's structure, featuring a thiophene ring and a carboxamide group, suggests its potential as a modulator of protein-protein interactions or enzyme activity, making it a valuable candidate for further investigation.

Mechanistic studies have revealed that N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide exhibits selective binding affinity towards certain cellular targets, including kinases and G-protein-coupled receptors (GPCRs). Preliminary in vitro and in vivo data indicate that this compound can modulate signaling pathways involved in inflammation and cell proliferation. These findings have sparked interest in its potential use for treating conditions such as cancer and autoimmune diseases, although further validation is required to confirm its efficacy and safety.

Recent preclinical trials have demonstrated the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. These studies highlight its favorable bioavailability and stability, which are essential for its development as a therapeutic agent. However, challenges such as potential off-target effects and toxicity need to be addressed in future research to ensure its suitability for clinical use.

In conclusion, N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4-methylthiophene-2-carboxamide represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and biological activity warrant further investigation to fully elucidate its therapeutic potential. Ongoing research efforts are expected to provide deeper insights into its mechanism of action and optimize its properties for clinical applications. This compound exemplifies the innovative approaches being pursued in the quest for novel and effective treatments for complex diseases.

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